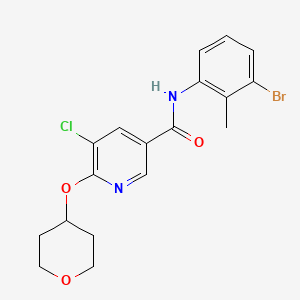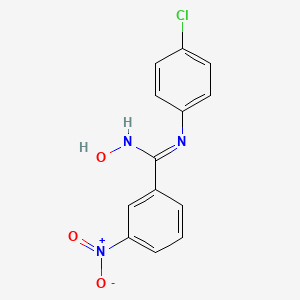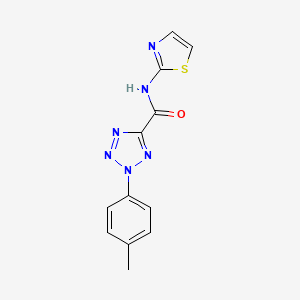![molecular formula C15H16FN3O2 B2584381 2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid CAS No. 1775441-62-7](/img/structure/B2584381.png)
2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid” is an organic compound . It belongs to the class of compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions . For example, 2-Fluorobenzoyl chloride reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N -mono- N, N -di-substituted intermediate which on ring closure yields heteroannulated oxazinone .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques . The compound has a benzamide moiety that is N-linked to a benzyl group .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, 2-Fluorobenzoyl chloride reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N -mono- N, N -di-substituted intermediate which on ring closure yields heteroannulated oxazinone .Physical And Chemical Properties Analysis
Amino acids, which are similar compounds, are colorless, crystalline solids . They have a high melting point greater than 200°C . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Aplicaciones Científicas De Investigación
Stereochemistry and Catabolism
- The study of stereochemistry in catabolism processes for DNA base thymine and anticancer drugs like 5-fluorouracil reveals the importance of understanding molecular interactions and transformations, which can aid in the development of more effective therapeutic agents (Gani, Hitchcock, & Young, 1985).
Fluoro-β-Amino Acid Derivatives
- The preparation and incorporation of fluoro-β-amino acid residues into pyrimidinones and cyclic β-peptides offer insights into creating compounds with potential pharmacological applications, showcasing the versatility of fluoro-substituted compounds in drug design (Yoshinari et al., 2011).
Antitumor Activities
- Novel pyrimidine derivatives demonstrate significant antitumor activities, highlighting the potential of fluorine-substituted compounds in cancer treatment. Such studies are crucial for developing new chemotherapeutic agents with improved efficacy and specificity (Raić-Malić et al., 2000).
Chemical Synthesis Techniques
- Innovations in synthetic methodologies, such as the metal-free, acid-catalyzed synthesis of anthranilic acid derivatives, are fundamental for advancing chemical synthesis, offering efficient routes to complex molecules (Culf et al., 2015).
Radiopharmaceuticals
- The development of prosthetic groups for radiolabeling, like [18F]FBEM, is crucial for enhancing diagnostic imaging techniques, particularly in detecting and monitoring diseases such as cancer (Kiesewetter et al., 2011).
Analytical Applications
- The design of reagents for the ultrasensitive determination of primary amines by capillary electrophoresis using laser fluorescence detection exemplifies the application of fluorine-containing compounds in improving analytical methods for biological and chemical analysis (Liu et al., 1991).
Mecanismo De Acción
The mechanism of action of similar compounds is often related to their ability to interact with biological receptors . For example, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methylamino]-4-propan-2-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-9(2)13-11(14(20)21)8-18-15(19-13)17-7-10-5-3-4-6-12(10)16/h3-6,8-9H,7H2,1-2H3,(H,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCCBJOPPSYFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584298.png)
![3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2584299.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2584300.png)
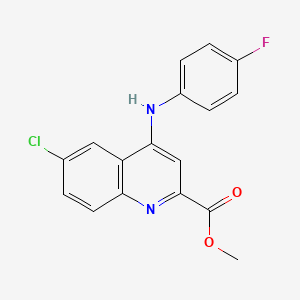
![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine](/img/structure/B2584302.png)
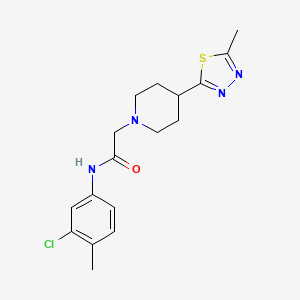
![4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2584305.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2584308.png)
![Methyl {[2-(4-chlorophenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2584310.png)

